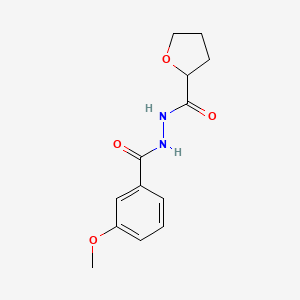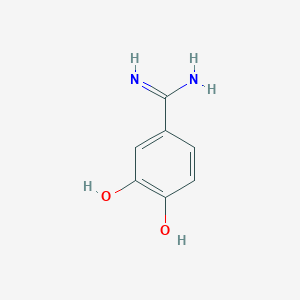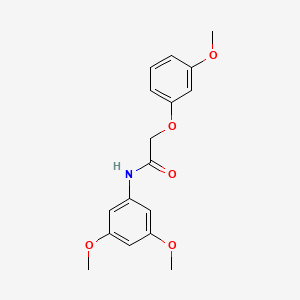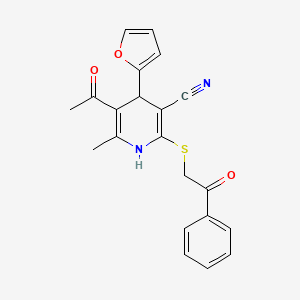
2,4,5-Triphenyl-2-imidazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,5-Triphenyl-2-imidazoline is a heterocyclic compound that belongs to the imidazole family. This compound is characterized by the presence of three phenyl groups attached to the imidazole ring at positions 2, 4, and 5. Imidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The unique structure of this compound makes it a compound of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-Triphenyl-2-imidazoline typically involves the condensation of benzil, benzaldehyde, and ammonium acetate. The reaction is carried out under reflux conditions in glacial acetic acid. The mixture is heated to 100°C for several hours, resulting in the formation of the desired imidazole derivative .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions: 2,4,5-Triphenyl-2-imidazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions with reagents like bromine or chlorine.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Bromine in carbon tetrachloride.
Major Products:
Oxidation: Formation of corresponding imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of halogenated imidazole derivatives.
Aplicaciones Científicas De Investigación
2,4,5-Triphenyl-2-imidazoline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its anti-inflammatory and analgesic activities.
Industry: Used in the development of dyes and pigments due to its stable aromatic structure.
Mecanismo De Acción
The mechanism of action of 2,4,5-Triphenyl-2-imidazoline involves its interaction with various molecular targets. The compound can inhibit enzymes like cyclooxygenase, leading to anti-inflammatory effects. It can also interact with DNA, causing cytotoxic effects in cancer cells. The pathways involved include inhibition of prostaglandin synthesis and induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
2,4,5-Triphenylimidazole: Similar structure but lacks the imidazoline ring.
2-Phenylimidazole: Contains only one phenyl group.
4,5-Diphenylimidazole: Contains two phenyl groups.
Uniqueness: 2,4,5-Triphenyl-2-imidazoline is unique due to the presence of three phenyl groups, which enhance its stability and biological activity. The additional phenyl groups also provide more sites for chemical modification, making it a versatile compound for various applications .
Propiedades
Número CAS |
573-33-1 |
|---|---|
Fórmula molecular |
C21H18N2 |
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
(4S,5R)-2,4,5-triphenyl-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C21H18N2/c1-4-10-16(11-5-1)19-20(17-12-6-2-7-13-17)23-21(22-19)18-14-8-3-9-15-18/h1-15,19-20H,(H,22,23)/t19-,20+ |
Clave InChI |
UCCFUHZMGXEALP-BGYRXZFFSA-N |
SMILES |
C1=CC=C(C=C1)C2C(N=C(N2)C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES isomérico |
C1=CC=C(C=C1)[C@@H]2[C@@H](N=C(N2)C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canónico |
C1=CC=C(C=C1)C2C(N=C(N2)C3=CC=CC=C3)C4=CC=CC=C4 |
| 37134-88-6 573-33-1 |
|
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 2-[[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylidene]-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B1657495.png)
![2-[[(E)-2-benzamido-3-(4,5-dimethoxy-2-nitrophenyl)prop-2-enoyl]amino]acetic acid](/img/structure/B1657496.png)
![2-chloro-5-[5-[(Z)-[5-(4-chlorophenyl)-6-ethoxycarbonyl-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2-ylidene]methyl]furan-2-yl]benzoic acid](/img/structure/B1657497.png)
![ethyl (2Z)-2-[(3-iodo-4,5-dimethoxyphenyl)methylidene]-7-methyl-5-(4-methylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B1657498.png)
![[2-(2,5-Difluoroanilino)-2-oxoethyl] 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate](/img/structure/B1657499.png)
![N-[(Z)-1-[3-(furan-2-carbonylamino)phenyl]ethylideneamino]-1H-indole-3-carboxamide](/img/structure/B1657504.png)
![2-[(4-Methylphenyl)sulfonyl]-1-(4-nitrophenyl)ethan-1-one](/img/structure/B1657505.png)
![3-Hydroxy-2-[(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-[3-(hydroxymethyl)-4-methoxyphenyl]methyl]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B1657506.png)
![(Z)-3-(2,4-dimethoxyphenyl)-2-[(3,4,5-trimethoxybenzoyl)amino]prop-2-enoic acid](/img/structure/B1657508.png)
![N'-[1-(1,3-benzodioxol-5-yl)ethylidene]-3-hydroxy-2-naphthohydrazide](/img/structure/B1657509.png)




